2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid
Description
This compound features a thieno[2,3-d]pyrimidinone core substituted with ethyl and methyl groups at positions 5 and 6, respectively, and a methoxyacetic acid side chain at position 2.
Properties
IUPAC Name |
2-[(5-ethyl-6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-3-7-6(2)19-12-10(7)11(17)13-8(14-12)4-18-5-9(15)16/h3-5H2,1-2H3,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMWJNPIBYBDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)NC(=N2)COCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid is a novel compound with a thieno[2,3-d]pyrimidine structure, a methoxy group, and an acetic acid moiety. Its potential applications include uses as a therapeutic agent, in modifying the compound to enhance biological activity, and in synthesizing derivatives with improved properties. The specific biological activity of this compound is currently under research.
Synthesis
The synthesis of this compound typically involves several steps, but these methods may vary depending on the desired yield and purity of the final product.
Potential applications
The potential applications of this compound include:
- Drug development
- Treatment of various diseases
- Further modifications for novel therapeutic agents
Interaction studies
Interaction studies are essential to understand how this compound interacts with biological targets, involving techniques such as molecular docking, cell-based assays, and in vivo studies. These interactions provide insights into its potential as a drug candidate.
Unique features
The uniqueness of this compound lies in its combination of the methoxy and acetic acid functionalities attached to a thieno[2,3-d]pyrimidine core, which may enhance its solubility and bioavailability compared to similar compounds.
Related Compounds
Other related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Ethylthieno[2,3-d]pyrimidine | Structure | Lacks acetic acid moiety; studied for antiviral properties |
| 6-Methylthieno[2,3-d]pyrimidine | Structure | Exhibits different biological activities; potential neuroprotective effects |
| 4-Oxo-thieno[2,3-d]pyrimidine | Structure | Known for antibacterial activity; lacks methoxy group |
Mechanism of Action
The mechanism of action of 2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Using graph-based chemical comparison methods (as outlined in ), the compound shares a pyrimidinone core with analogs but differs in substituent patterns. Key analogs include:
Table 1: Structural Comparison of Pyrimidinone Derivatives
| Compound Name | Core Structure | Substituents (Position) | Functional Group Variations |
|---|---|---|---|
| 2-({5-Ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid | Thieno[2,3-d]pyrimidinone | 5-Ethyl, 6-methyl, 2-(methoxyacetic acid) | Methoxyacetic acid |
| 2-[2-Methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid | Thieno[2,3-d]pyrimidinone | 5-Thiophen-2-yl, 2-methyl, 3-acetic acid | Acetic acid (direct attachment) |
| ({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}thio)acetic acid | Tetrahydropyrimidinone | 5-Ethoxycarbonyl, 4-(methylthioacetic acid) | Thioether-linked acetic acid |
Key Observations :
- Core Variation: The target compound’s thieno[2,3-d]pyrimidinone core (aromatic) contrasts with tetrahydropyrimidinone derivatives (saturated), which may influence rigidity and electronic properties .
- Functional Groups: The methoxyacetic acid side chain (target) vs.
- Substituent Effects : The 5-ethyl and 6-methyl groups (target) vs. 5-thiophen-2-yl () modify steric bulk and lipophilicity, which could impact membrane permeability .
Table 2: Inferred Property Comparison
Notes:
- The methoxyacetic acid group (target) enhances water solubility compared to thioether-linked analogs (), aligning with Tanimoto similarity analyses for polar substituents .
- Thiophene-containing analogs () may exhibit enhanced π-π stacking in biological targets, a property absent in the ethyl/methyl-substituted target compound .
Research Findings and Implications
- Biological Relevance: Pyrimidinone-acetic acid hybrids are frequently explored as protease or kinase inhibitors. The ethyl/methyl substituents may confer selectivity over bulkier analogs .
- Computational Validation: Graph-based similarity metrics () and binary fingerprinting () suggest moderate overlap with bioactive pyrimidinones, warranting further experimental validation.
Biological Activity
2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid, with CAS number 1291949-42-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 282.32 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core which is known for various biological activities.
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in several therapeutic areas:
1. Anticancer Activity
- Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
2. Enzyme Inhibition
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, thieno[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy .
3. Antimicrobial Activity
- Some thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial properties against bacteria and fungi, suggesting potential use as antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Inhibition of Key Enzymes: By inhibiting enzymes like DHFR and others involved in nucleotide synthesis, the compound may disrupt cellular replication processes in cancer cells.
- Modulation of Signaling Pathways: The compound may influence signaling pathways related to cell survival and apoptosis.
Case Studies
A few notable case studies have highlighted the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer effects of thieno[2,3-d]pyrimidine derivatives on human leukemia cells. Results showed significant cell death at concentrations above 10 µM. |
| Study B | Evaluated the enzyme inhibition properties of related compounds against DHFR. IC50 values ranged from 20 to 50 nM indicating potent inhibition. |
| Study C | Assessed antimicrobial activity against Staphylococcus aureus and E. coli; the compound exhibited minimum inhibitory concentrations (MIC) below 100 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
